molecular formula C23H21NO5 B2968100 benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate CAS No. 898456-97-8

benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate

Cat. No.: B2968100
CAS No.: 898456-97-8
M. Wt: 391.423
InChI Key: YSDROKDSMFWVMF-UHFFFAOYSA-N
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Description

Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate is a synthetic compound featuring a pyran-4-one core substituted with an indolylmethyl group and a benzyl acetate ester. Its structure combines heterocyclic and aromatic motifs, which are common in pharmacologically active molecules.

Properties

IUPAC Name

benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-21-12-19(13-24-11-10-18-8-4-5-9-20(18)24)27-15-22(21)28-16-23(26)29-14-17-6-2-1-3-7-17/h1-9,12,15H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDROKDSMFWVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally, the esterification to introduce the benzyl group. Key reagents and catalysts used in these steps include palladium catalysts for coupling reactions, acids or bases for cyclization, and esterification agents like benzyl alcohol .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various functionalized indole and pyran derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The pyran ring can interact with different biological pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The pyran-4-one core provides a planar, electron-deficient ring system that may facilitate π-π stacking interactions. The 4-oxo group enhances polarity, while the benzyl acetate ester contributes to lipophilicity.
  • Compound 11a/11b (): These pyran derivatives feature amino and cyano substituents.
  • Compound 14a () : Contains a pyran-2-one core with benzoyl and benzylamine substituents. The pyran-2-one system is less oxidized than the target’s pyran-4-one, which may alter reactivity in biological systems .

Indole/Indoline Derivatives

  • IMV and CIW (): These HIV integrase inhibitors incorporate indolin-2-one (dihydroindole) moieties. IMV’s benzodioxole core, however, differs from the pyran system in the target compound .

Molecular Properties and Bioactivity

Molecular Weight and Polarity

Compound Molecular Formula (Calculated) Molecular Weight (g/mol)
Target Compound C25H23NO5 ~417.45 (estimated)
IMV () C16H13NO4 ~283.28 (estimated)
ECHEMI Compound () C23H18N2O6 441.09 (reported)

The target compound’s higher molecular weight compared to IMV may reduce solubility but enhance binding affinity through increased van der Waals interactions. The ECHEMI compound’s pyridinylmethyl isoindol group introduces additional nitrogen-based polarity, which is absent in the target compound .

Hypothetical Bioactivity

  • HIV Integrase Inhibition () : IMV and CIW bind HIV integrase via hydrogen bonds and hydrophobic interactions. The target compound’s indolylmethyl group could mimic these interactions, though its pyran-4-one core may orient differently in the binding pocket .
  • Enzymatic Stability: The benzyl acetate ester in the target compound may undergo hydrolysis in vivo, unlike the stable cyano groups in 11a/11b .

Biological Activity

Benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : It features a pyran ring fused with an indole moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of acetate and benzyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with indole and pyran structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. Studies have shown that similar compounds can inhibit the Bcl-2 family of proteins, which are crucial in preventing apoptosis in cancer cells .
StudyCell LineIC50 (µM)Mechanism
A431<10Bcl-2 inhibition
HT29<5Apoptosis induction

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains:

  • Activity Spectrum : Compounds with similar functional groups have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to enhanced antibacterial activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Neuroprotective Effects

Indole derivatives are often studied for their neuroprotective effects. This compound may exert neuroprotective effects through:

  • Mechanisms : By modulating neurotransmitter levels and reducing oxidative stress, it may protect neuronal cells from degeneration associated with conditions like Alzheimer's disease.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects on various cancer cell lines found that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
  • Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in a notable reduction in tumor size compared to control groups, further supporting its anticancer potential.

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